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Introduction
ONO-8711 is a selective antagonist of the prostaglandin E receptor 1 (EP1). Prostaglandin E2

(PGE2), the natural ligand for the EP1 receptor, is a potent signaling molecule that has been

implicated in the promotion of various cancers. Elevated levels of PGE2 are frequently

observed in the tumor microenvironment, where it contributes to tumor growth, invasion,

angiogenesis, and the suppression of anti-tumor immunity. By blocking the EP1 receptor, ONO-
8711 aims to counteract these pro-tumorigenic effects. This technical guide provides an in-

depth overview of the preclinical data on ONO-8711, focusing on its mechanism of action and

its impact on the tumor and its surrounding microenvironment.

Core Mechanism of Action: EP1 Receptor
Antagonism
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1,

EP2, EP3, and EP4. ONO-8711 specifically targets the EP1 receptor. The binding of PGE2 to

the EP1 receptor activates the Gαq protein subunit, leading to the activation of phospholipase

C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from

intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can

subsequently activate downstream pathways, including the nuclear factor-kappaB (NF-κB) and

mitogen-activated protein kinase (MAPK) pathways, which are known to regulate cellular

processes such as proliferation, survival, and inflammation.[1][2]
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ONO-8711 Mechanism of Action

Cell Membrane

Cytoplasm

Nucleus

Prostaglandin E2 (PGE2)

EP1 Receptor

Binds to

Gαq

Activates

ONO-8711

Blocks

Phospholipase C (PLC)

Activates

Increased
Intracellular Ca²⁺

Leads to

Protein Kinase C (PKC)

Activates

Activates

NF-κB Pathway

Activates

MAPK Pathway

Activates

Gene Transcription
(Proliferation, Survival, Inflammation)

Click to download full resolution via product page

ONO-8711 blocks PGE2 binding to the EP1 receptor, inhibiting downstream signaling.
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Effects on the Tumor
Preclinical studies have demonstrated that ONO-8711 has a direct inhibitory effect on tumor

growth and development across various cancer models. These effects are primarily attributed

to the induction of apoptosis and the suppression of cell proliferation.

Quantitative Data on Anti-Tumor Efficacy
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Cancer Model
Carcinogen/M
odel

Treatment Key Findings Reference

Breast Cancer

PhIP-induced in

female Sprague-

Dawley rats

800 ppm ONO-

8711 in diet

- Incidence: 56%

vs. 79% in

control (P <

0.05)-

Multiplicity: 1.2

vs. 2.5 tumors/rat

in control (P <

0.05)- Volume:

0.7 cm³ vs. 1.4

cm³ in control (P

< 0.01)-

Apoptosis:

Increased by

158% (P < 0.05)

[3][4]

Colon Cancer

Azoxymethane

(AOM)-induced

aberrant crypt

foci (ACF) in

male F344 rats

800 ppm ONO-

8711 in diet

- Total

ACF/colon:

Reduced by

31%- Cell

Proliferation

(BrdUrd labeling

index): Reduced

by 66%

[5]

Intestinal Polyps
APC1309

knockout mice

400 ppm ONO-

8711 in diet for 6

weeks

- Mean polyp

area: Reduced

by 12%

[6]

Tongue Cancer 4-Nitroquinoline

1-oxide (4-NQO)-

induced in male

Fischer 344 rats

400 ppm and

800 ppm ONO-

8711 in diet

- Incidence: 29%

in both treatment

groups vs. 64%

in control (P <

0.05)-

Multiplicity: 0.35

(400 ppm) and

0.29 (800 ppm)

[7]
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vs. 0.88

tumors/rat in

control (P < 0.05)

Effects on the Tumor Microenvironment
While direct studies on the comprehensive effects of ONO-8711 on the tumor

microenvironment are limited, inferences can be drawn from the known roles of PGE2-EP1

signaling.

Angiogenesis
PGE2 is generally considered a pro-angiogenic molecule. However, the specific roles of the EP

receptors in this process are distinct. One study investigating tumor-associated angiogenesis

found that topical injections of an EP3 antagonist, but not an EP1 antagonist (ONO-8711),

significantly suppressed angiogenesis and tumor growth. This suggests that EP1 signaling may

not be the primary pathway through which PGE2 promotes angiogenesis in the tumor

microenvironment.[7]

Immune Modulation
PGE2 is a well-established immunosuppressive molecule within the tumor microenvironment. It

can promote the differentiation and recruitment of myeloid-derived suppressor cells (MDSCs),

inhibit the function of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes

(CTLs), and promote the expansion of regulatory T cells (Tregs).[8][9][10][11] These effects are

predominantly mediated through the EP2 and EP4 receptors. The direct impact of ONO-8711
on the immune cell infiltrate in the tumor microenvironment has not been extensively

characterized in publicly available literature.

Other Microenvironmental Effects
In human umbilical vein endothelial cells (HUVECs), ONO-8711 was shown to significantly

decrease cytokine-induced tissue factor expression.[12] Tissue factor is involved in coagulation

and can also play a role in tumor progression and angiogenesis.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1677322?utm_src=pdf-body
https://www.benchchem.com/product/b1677322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2193807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7760298/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00324/full
https://www.mdpi.com/2072-6694/15/12/3090
https://pmc.ncbi.nlm.nih.gov/articles/PMC5685710/
https://www.benchchem.com/product/b1677322?utm_src=pdf-body
https://www.benchchem.com/product/b1677322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2767438/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for key preclinical studies are summarized below.

PhIP-Induced Breast Cancer in Rats
Animal Model: Female Sprague-Dawley rats.[3][4]

Carcinogen: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) administered by

gavage at 85 mg/kg body weight, four times weekly for two weeks.[3][4]

Treatment: Dietary administration of ONO-8711 at 400 ppm or 800 ppm, starting after the

last dose of PhIP and continuing for 20 weeks.[3][4]

Endpoint Analysis: Tumor incidence, multiplicity, and volume were measured. Apoptosis in

tumor cells was quantified. EP1 receptor expression was detected by reverse transcription-

polymerase chain reaction (RT-PCR).[3][4]

Experimental Workflow: PhIP-Induced Breast Cancer

Female Sprague-Dawley Rats

PhIP Administration
(85 mg/kg, 4x/week, 2 weeks)

Dietary ONO-8711
(400 or 800 ppm for 20 weeks) Control Diet
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- Tumor Incidence

- Multiplicity
- Volume
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- EP1 RT-PCR
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Workflow for the PhIP-induced breast cancer study.
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AOM-Induced Aberrant Crypt Foci in Rats
Animal Model: Male F344 rats.[5]

Carcinogen: Azoxymethane (AOM) administered via subcutaneous injection at 15 mg/kg

body weight, once weekly for two weeks.[5]

Treatment: Dietary administration of ONO-8711 at 400 ppm or 800 ppm for 5 weeks.[5]

Endpoint Analysis: The total number of aberrant crypt foci (ACF) per colon was counted. Cell

proliferation was assessed using 5-bromodeoxyuridine (BrdUrd) labeling.[5]

Conclusion
ONO-8711 is a selective EP1 receptor antagonist with demonstrated preclinical efficacy in

suppressing the development of breast, colon, and tongue cancers. Its primary mechanism of

action involves the inhibition of cell proliferation and the induction of apoptosis in tumor cells.

While the broader effects of PGE2 on the tumor microenvironment, particularly its

immunosuppressive and pro-angiogenic roles, are well-documented, the specific contribution of

the EP1 receptor to these processes appears to be less pronounced compared to the EP2,

EP3, and EP4 receptors. Further research is needed to fully elucidate the impact of ONO-8711
on the immune and stromal components of the tumor microenvironment. The existing data,

however, strongly support the continued investigation of ONO-8711 as a potential agent for

cancer chemoprevention and therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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